(S)-benzyl4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Carbamoyl Group: The oxazolidine intermediate is then reacted with N-methoxy-N-methylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the carbamoyl group.
Benzylation: The final step involves the benzylation of the oxazolidine ring using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or carbamoyl derivatives.
Scientific Research Applications
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a chiral auxiliary in asymmetric synthesis.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazolidine ring can interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- N-Methylbenzamide
- 4-Methoxyphenethylamine
Uniqueness
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is unique due to its chiral nature and the presence of both oxazolidine and carbamoyl groups. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields.
Properties
Molecular Formula |
C16H22N2O5 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
benzyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)18(13(11-23-16)14(19)17(3)21-4)15(20)22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3/t13-/m0/s1 |
InChI Key |
BSDCVLQHFMPNSG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)N(C)OC)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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